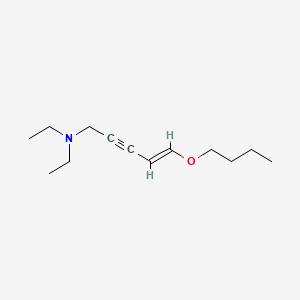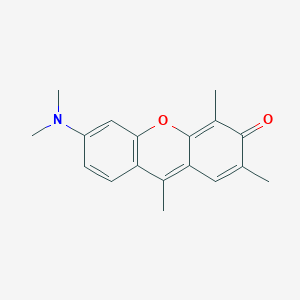
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of xanthene, a tricyclic aromatic compound, and features a dimethylamino group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one typically involves the reaction of xanthene derivatives with dimethylamine under controlled conditions. One common method includes the alkylation of xanthene with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to facilitate the reaction . The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound serves as a marker in biological assays and imaging studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is utilized in the manufacturing of dyes and pigments for various industrial applications
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target molecules, influencing various biochemical processes. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it valuable in imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane
- 6-Dimethylamino-2-methyl-5-oxopentanoate
- Dimethylaniline
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one stands out due to its unique structural configuration and enhanced fluorescent properties. Its versatility in various scientific applications, particularly in fluorescence-based techniques, highlights its significance in research and industry .
Propiedades
Número CAS |
106342-02-3 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
6-(dimethylamino)-2,4,9-trimethylxanthen-3-one |
InChI |
InChI=1S/C18H19NO2/c1-10-8-15-11(2)14-7-6-13(19(4)5)9-16(14)21-18(15)12(3)17(10)20/h6-9H,1-5H3 |
Clave InChI |
NDTAQNBYNSABAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


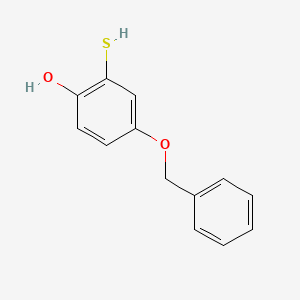
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
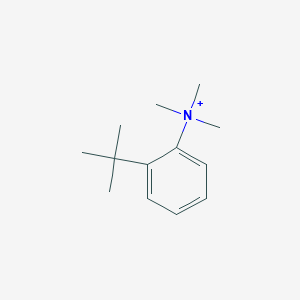
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
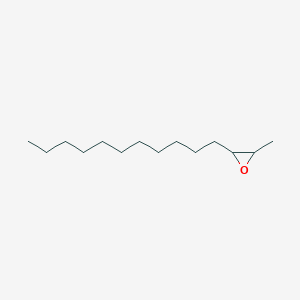
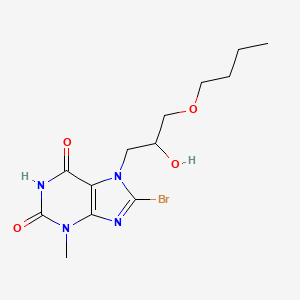
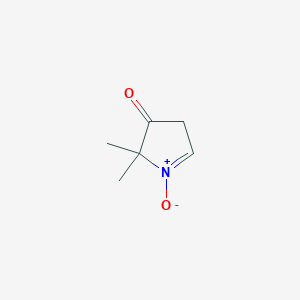
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
